molecular formula C8H2Br4S2 B1302439 3,3',5,5'-Tetrabromo-2,2'-bithiophene CAS No. 125143-53-5

3,3',5,5'-Tetrabromo-2,2'-bithiophene

Cat. No. B1302439
CAS RN: 125143-53-5
M. Wt: 481.9 g/mol
InChI Key: MOMHMPZSZNZLAK-UHFFFAOYSA-N
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Description

“3,3’,5,5’-Tetrabromo-2,2’-bithiophene” is a chemical compound with the molecular formula C8H2Br4S2 . It is a synthetic material used for solar cells . This compound has a structure of two thiophenes joined at 2,2’-positions and each is brominated with two bromides at 3,5-positions .


Synthesis Analysis

The synthesis of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” can be achieved by direct bromination of 2,2’-bithiophene with bromine in chloroform and acetic acid . N-Bromosuccinimide (NBS) can also be used as the oxidizing agent to replace bromine for the synthesis .


Molecular Structure Analysis

The molecular structure of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” consists of two thiophene rings joined at the 2,2’ positions. Each thiophene ring is brominated with two bromides at the 3,5 positions .


Chemical Reactions Analysis

This compound is widely used for the synthesis of semiconducting molecules, oligomers, and conjugated polymers, and more fused aromatic rings . It has been used for the synthesis of dithieno [3,2-b:2’,3’-d]pyrrole, dithieno [3,2-b:2,3-d]silole, and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” are as follows: It has a molecular weight of 481.85 g/mol . The compound is a solid with a melting point of 138-144 °C . The boiling point is predicted to be 371.0±37.0 °C .

Scientific Research Applications

1. Crystal Structure and Conformation Studies

Research has been conducted on the crystal structures of various bithiophene compounds, including 3,3',5,5'-tetrabromo-2,2'-bithiophene. These studies, utilizing X-ray diffraction techniques, reveal insights into the molecular conformation and crystallization patterns of these compounds, which are crucial for understanding their physical properties and potential applications in materials science (Mok et al., 1993).

2. Organic Semiconductor Building Blocks

Bithiophene derivatives, including this compound, are explored as electron-rich building blocks for organic semiconductors. Their use in the synthesis of arylene vinylene-linked donor-acceptor copolymers demonstrates their potential in electronic and optoelectronic applications (Bhuwalka et al., 2015).

3. Electrochemical Studies

The electrochemical reduction of various bithiophene derivatives, including this compound, has been studied. These investigations are crucial for understanding the redox behavior of these compounds and their potential use in electrochemical sensors and devices (Mubarak, 2002).

4. Functionalization and Polymer Synthesis

Selective functionalization of bithiophenes, including halogenation and alkyl substitution, has been researched. These functionalized bithiophenes serve as precursors for the synthesis of various polymers with applications in materials science and electronics (Khor et al., 1991).

Safety and Hazards

The compound is classified as causing serious eye damage (Category 1, H318) according to the GHS classification . Precautionary measures include wearing eye protection and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and immediately call a doctor .

Future Directions

The compound has been used in the synthesis of conjugated microporous polymers, which show ultra-high absorption performance for iodine vapor . This suggests potential applications in the field of materials science, particularly in the development of new types of semiconductors and solar cells .

properties

IUPAC Name

3,5-dibromo-2-(3,5-dibromothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMHMPZSZNZLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C2=C(C=C(S2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372380
Record name 3,3',5,5'-Tetrabromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125143-53-5
Record name 3,3',5,5'-Tetrabromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRABROMO-2,2'-BITHIOPHENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene and how does it influence its applications?

A1: 3,3′,5,5′-Tetrabromo-2,2′-bithiophene is a symmetrical molecule with bromine atoms substituting the hydrogens at the 3, 3′, 5, and 5′ positions of the bithiophene core. This unique structure, confirmed by X-ray crystallography [], makes it a valuable building block in organic synthesis. The bromine atoms act as reactive sites for various coupling reactions, such as the Sonogashira-Hagihara cross-coupling reaction []. This enables the synthesis of diverse conjugated polymers and materials with tailored properties for applications like iodine capture [] and organic semiconductors [].

Q2: How can 3,3′,5,5′-Tetrabromo-2,2′-bithiophene be used to synthesize more complex molecules?

A2: The presence of four bromine atoms makes 3,3′,5,5′-Tetrabromo-2,2′-bithiophene highly versatile for synthesizing complex molecules. It can be used as a starting material in various palladium-catalyzed coupling reactions, including the Sonogashira-Hagihara reaction []. This reaction allows for the introduction of ethynylbenzene units, leading to the formation of conjugated microporous polymers (CMPs) with unique honeycomb-like porous structures []. These CMPs exhibit high thermal stability and remarkable iodine uptake capabilities, highlighting the potential of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene as a precursor for advanced materials []. Furthermore, it can be transformed into bithiophene-based dicarboxaldehydes, which are valuable building blocks for arylene vinylene-based organic semiconductors [].

Q3: What are the potential environmental applications of materials derived from 3,3′,5,5′-Tetrabromo-2,2′-bithiophene?

A3: The conjugated microporous polymers (CMPs) synthesized using 3,3′,5,5′-Tetrabromo-2,2′-bithiophene as a building block demonstrate ultrahigh absorption performance for iodine vapor, with uptakes reaching 345 wt% []. This remarkable capacity for iodine capture makes these CMPs promising materials for addressing environmental issues related to radioactive iodine contamination. Their ability to effectively trap and store iodine suggests their potential application in safe and efficient iodine sequestration technologies.

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